molecular formula C12H14ClNO3 B12598854 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide CAS No. 650628-82-3

3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide

Cat. No.: B12598854
CAS No.: 650628-82-3
M. Wt: 255.70 g/mol
InChI Key: GUCQLPMLBOOPCJ-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide is an organic compound with the molecular formula C12H14ClNO3 It is characterized by the presence of a chloro group, a dioxolane ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide typically involves a series of organic reactions. One common method includes the reaction of 4-(1,3-dioxolan-2-yl)aniline with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro group and dioxolane ring make it versatile for various chemical reactions and applications .

Properties

CAS No.

650628-82-3

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide

InChI

InChI=1S/C12H14ClNO3/c13-6-5-11(15)14-10-3-1-9(2-4-10)12-16-7-8-17-12/h1-4,12H,5-8H2,(H,14,15)

InChI Key

GUCQLPMLBOOPCJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)NC(=O)CCCl

Origin of Product

United States

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